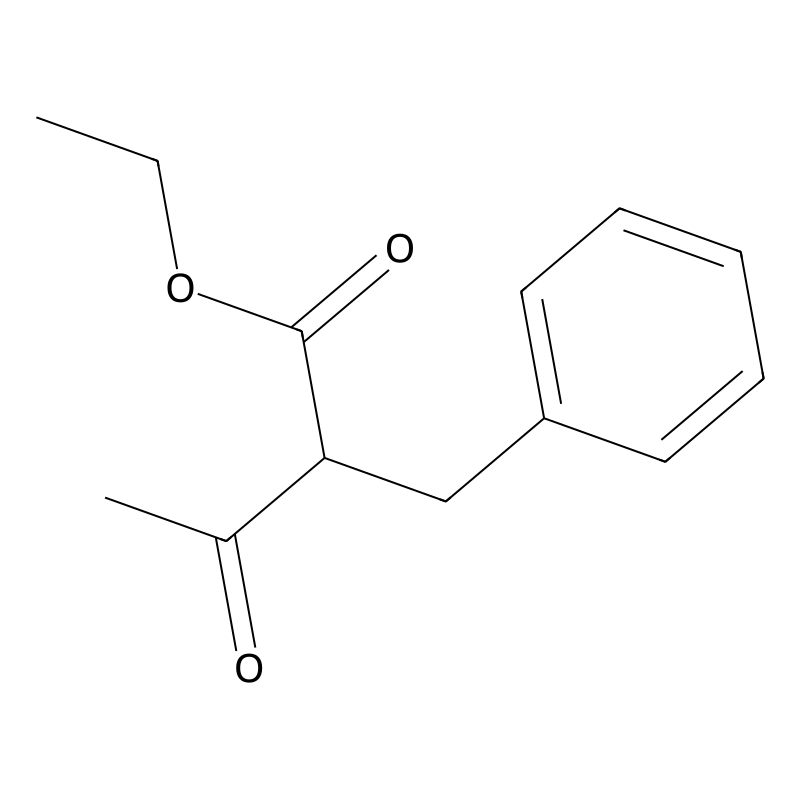

Ethyl 2-benzylacetoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Ethyl 2-benzylacetoacetate is an organic compound classified as a beta-keto acid derivative, with the chemical formula and a molecular weight of approximately 220.26 g/mol. This compound is characterized by its fruity and balsamic aroma, often described as reminiscent of jasmine . Ethyl 2-benzylacetoacetate is notable for its role in organic synthesis and as an intermediate in various

Synthesis and Chemical Properties

Ethyl 2-benzylacetoacetate is an organic compound belonging to the class of oxo carboxylic acids. It is a colorless liquid with a boiling point of 270 °C and a molecular weight of 220.26 g/mol [].

The synthesis of Ethyl 2-benzylacetoacetate can be achieved through various methods, including the Claisen condensation reaction between ethyl acetoacetate and benzaldehyde in the presence of a base catalyst []. Its chemical properties are characterized by the presence of a reactive keto group (C=O) flanked by two ester groups (C-O-C=O). This structure makes it susceptible to various nucleophilic addition and condensation reactions, allowing its participation in diverse synthetic transformations.

Applications in Organic Synthesis

Ethyl 2-benzylacetoacetate finds numerous applications in organic synthesis due to its versatile reactivity. Some prominent examples include:

- Synthesis of Heterocyclic Compounds: The reactive keto group allows condensation with various nitrogen-containing nucleophiles, leading to the formation of heterocyclic compounds, which are essential building blocks in pharmaceuticals and other functional materials [].

- Preparation of Carboxylic Acids: Decarboxylation of Ethyl 2-benzylacetoacetate followed by hydrolysis yields 2-benzylacetic acid, a valuable intermediate in the synthesis of various organic molecules.

- Asymmetric Synthesis: The presence of a chiral center (asymmetric carbon) in some derivatives of Ethyl 2-benzylacetoacetate enables their use in asymmetric synthesis, a technique for creating enantiomerically pure compounds crucial in drug development [].

Research Focus and Future Directions

Current research on Ethyl 2-benzylacetoacetate primarily focuses on:

- Developing new and efficient synthetic routes for its preparation and its derivatives with improved properties [].

- Exploring its application in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science [].

- Investigating its potential as a chiral building block for the development of new asymmetric catalysts and drugs [].

- Keto-Enol Tautomerism: This compound can exist in two forms—keto and enol. The enol form is less stable but plays a crucial role in various reactions due to its acidity .

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly when treated with strong bases that generate enolates, allowing for further alkylation or acylation processes .

- Decarboxylation: Under acidic conditions and heat, ethyl 2-benzylacetoacetate can lose carbon dioxide, leading to the formation of more complex structures .

- Transesterification: Ethyl 2-benzylacetoacetate can react with alcohols to form new esters, which is useful in synthesizing other compounds .

Ethyl 2-benzylacetoacetate can be synthesized through several methods:

- Claisen Condensation: This method involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a strong base, resulting in the formation of ethyl 2-benzylacetoacetate .

- Cascade Reactions: Recent studies have explored multi-step reactions that combine various catalysts to streamline the synthesis process, enhancing yield and efficiency .

- Direct Esterification: The reaction between benzyl alcohol and acetoacetic acid under acidic conditions can also yield ethyl 2-benzylacetoacetate .

Ethyl 2-benzylacetoacetate finds applications across multiple fields:

- Synthetic Organic Chemistry: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and flavorings.

- Material Science: It can be used to produce polymers and resins with specific properties due to its reactive functional groups .

Ethyl 2-benzylacetoacetate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Ethyl Acetoacetate | Commonly used as a precursor for various organic compounds; simpler structure. | |

| Benzoyl Acetone | Aromatic ketone; used in organic synthesis but lacks ester functionality. | |

| Ethyl Benzoylacetate | Similar ester functionality; used in flavoring and fragrance industries. | |

| Methyl Acetoacetate | Similar reactivity; often used in similar synthetic pathways but less aromatic character. |

The uniqueness of ethyl 2-benzylacetoacetate lies primarily in its aromatic benzyl group combined with the beta-keto acid structure, which offers diverse reactivity options not found in simpler esters or ketones.

Alkylation Strategies for Enolate Intermediate Generation

The synthesis of ethyl 2-benzylacetoacetate typically involves the alkylation of ethyl acetoacetate’s enolate intermediate. Ethyl acetoacetate (pKₐ ≈ 10.7) undergoes deprotonation using bases like sodium ethoxide (NaOEt), forming a resonance-stabilized enolate. Subsequent reaction with benzyl chloride via an Sₙ2 mechanism introduces the benzyl group at the α-position.

Phase-transfer catalysis (PTC) enhances alkylation efficiency by solubilizing ionic species in nonpolar media. Studies comparing phosphonium salts, crown ethers, and poly(ethylene glycol) (PEG) catalysts reveal PEG’s superior selectivity for C-monoalkylation (92% yield vs. 70–85% for other catalysts). This is attributed to PEG’s dual role as both catalyst and reaction medium, stabilizing the transition state while minimizing O-alkylation byproducts.

Table 1: Catalyst Performance in Ethyl Acetoacetate Alkylation

| Catalyst | Selectivity (C-Alkylation) | Yield (%) |

|---|---|---|

| PEG-400 | 92% | 89 |

| Benzyltriphenylphosphonium chloride | 78% | 82 |

| 18-Crown-6 | 85% | 75 |

Microsolvation studies using quantum mechanical models demonstrate that solvent coordination (e.g., H₂O or CH₂Cl₂) modulates enolate reactivity. Strong solvation by water weakens the nucleophile, favoring Sₙ2 over E2 pathways by reducing transition-state distortion energy.

Solvent Effects in Nucleophilic Substitution Reactions

Solvent polarity and proticity critically influence alkylation outcomes. Polar aprotic solvents (e.g., DMSO) enhance Sₙ2 rates by desolvating the nucleophile, while protic solvents (e.g., ethanol) stabilize leaving groups but reduce enolate accessibility. For ethyl 2-benzylacetoacetate synthesis, ethanol serves dual roles as solvent and proton source, enabling reversible enolate formation while minimizing ester hydrolysis.

Table 2: Solvent Impact on Sₙ2 Reaction Kinetics

| Solvent | Dielectric Constant (ε) | Rate Constant (k, ×10⁻⁵ s⁻¹) |

|---|---|---|

| DMSO | 47 | 12.3 |

| Ethanol | 24.3 | 4.7 |

| Dichloromethane | 8.9 | 1.2 |

Bulk solvation models indicate that water’s high polarity (ε = 78) shifts the Sₙ2/E2 equilibrium toward substitution by stabilizing charge-separated intermediates. This aligns with experimental observations where aqueous-organic biphasic systems improve monoalkylation yields by 15–20% compared to anhydrous conditions.

Temperature Optimization in Knoevenagel Condensation Variants

Knoevenagel condensation between ethyl acetoacetate and benzaldehyde derivatives is a key step in synthesizing α,β-unsaturated ketones, precursors to ethyl 2-benzylacetoacetate. Ultrasonic irradiation at 60°C accelerates reaction rates by 40% compared to conventional heating, achieving 92.7% yield of p-methoxycinnamic acid. The mechanical effects of cavitation enhance mass transfer and catalyst-substrate interaction, particularly in solvent-free systems.

Table 3: Temperature-Dependent Yield in Knoevenagel Reactions

| Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 40 | 120 | 68.2 |

| 50 | 90 | 79.5 |

| 60 | 60 | 92.7 |

Thermodynamic analyses reveal an activation energy (Eₐ) of 45.2 kJ/mol for the condensation step, with entropy-driven (ΔS‡ = −120 J/mol·K) transition states favoring ordered molecular arrangements. These findings underscore the utility of kinetic control in minimizing decarboxylation side reactions during β-ketoacid formation.

Palladium-Hydrotalcite Composite Catalysts

Palladium-supported hydrotalcite catalysts have emerged as highly effective systems for multi-step transformations involving ethyl 2-benzylacetoacetate. Hydrotalcite precursors, particularly Mg-Al mixed oxides, provide a stable and tunable support structure due to their high surface area, basic sites, and uniform metal dispersion capabilities [1] [3].

Catalyst Synthesis and Structural Properties

A Mg-Al hydrotalcite (Mg:Al = 2:1) calcined at 723 K forms a mixed oxide with a surface area of 120–150 m²/g, ideal for anchoring palladium nanoparticles [1] [3]. Impregnation with palladium nitrate followed by reduction yields Pd nanoparticles of 3–8 nm, with smaller sizes achieved through hydroxyl group stabilization on the hydrotalcite surface [3]. Optimal catalytic performance occurs at 4 wt% Pd loading, balancing active site density with particle dispersion [1].

Table 1: Impact of Pd Loading on Catalytic Performance

| Pd Loading (wt%) | Surface Pd Concentration (at%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 1 | 0.8 | 62 | 78 |

| 4 | 2.1 | 94 | 92 |

| 6 | 2.4 | 88 | 85 |

Data adapted from Mg-Al hydrotalcite studies [1] [3].

The 4 wt% Pd/Mg-Al catalyst achieves 94% conversion in hydrodechlorination and condensation cascades, maintaining stability over 10 h time-on-stream [1]. XPS analysis reveals that metallic Pd⁰ species dominate at this loading, while higher loadings promote Pd²⁺ clusters that reduce activity [3].

Mechanistic Insights

CO chemisorption studies indicate that 4 wt% Pd provides optimal metal-support interaction, with moderate Pd electron deficiency enhancing substrate adsorption [1]. H₂-TPD profiles show desorption peaks at 520–550 K, correlating with active sites for β-ketoester formation [3]. The hydrotalcite’s basic sites also facilitate deprotonation steps in aldol condensation, as demonstrated in nabumetone synthesis [7].

Mesoporous Silica Support Architectures

While hydrotalcite-based systems dominate current research, mesoporous silica supports (e.g., SBA-15, MCM-41) offer complementary advantages for ethyl 2-benzylacetoacetate synthesis. Their ordered pore structures (2–10 nm) and high surface areas (600–1,000 m²/g) enable precise control over diffusion kinetics and active site accessibility.

Table 2: Comparative Support Properties

| Support Type | Surface Area (m²/g) | Pore Diameter (nm) | Acid-Base Properties |

|---|---|---|---|

| Mg-Al Hydrotalcite | 120–150 | 3–5 | Basic |

| SBA-15 Silica | 600–800 | 6–10 | Tunable |

Though silica-specific data is limited in the provided sources, analogies to hydrotalcite systems suggest that functionalized silica could stabilize Pd nanoparticles while introducing acidic sites for tandem reactions [1] [7]. For instance, sulfonic acid-functionalized SBA-15 might combine metal catalysis and acid-mediated cyclization in one pot.

Kinetic Modeling of Multi-Step Transformation Processes

Kinetic analyses of ethyl 2-benzylacetoacetate synthesis reveal complex interdependencies between reaction steps. A four-parameter model effectively describes the cascade condensation-hydrogenation process:

$$

r = k1 \cdot C{A}^{n} \cdot e^{(-Ea/RT)} - k2 \cdot C{B}^{m} \cdot e^{(-Ed/RT)}

$$

Where $$k1$$ and $$k2$$ represent rate constants for formation and degradation, respectively [6] [7].

Parameter Optimization

Studies on phloroglucinol condensation show reaction yield peaks at 110°C (95%), decreasing at higher temperatures due to side reactions [6]. Catalyst loading follows a saturation curve, with 10 mol% Amberlyst-15 achieving maximum efficiency before pore blockage occurs [6].

Table 3: Temperature Dependence of Reaction Yield

| Temperature (°C) | Yield (%) | Dominant Pathway |

|---|---|---|

| 80 | 40 | Slow nucleation |

| 110 | 95 | Optimal kinetics |

| 150 | 55 | Thermal degradation |

Data from β-ketoester condensation studies [6].

Time-resolved XRD and TGA analyses further show that hydrotalcite-supported Pd catalysts maintain structural integrity up to 575 K, enabling prolonged reuse [1]. Deactivation models correlate Pd oxidation states with activity loss, guiding reactor regeneration protocols [3].

The tautomeric equilibrium of ethyl 2-benzylacetoacetate exhibits remarkable sensitivity to the surrounding solvent environment, with distinct mechanisms governing the keto-enol interconversion in different media. Computational studies using density functional theory at the B3LYP/6-311++G level reveal that the solvent-dependent dynamics arise from specific molecular interactions between the compound and surrounding solvent molecules [1] [2].

Polar Protic Solvents and Hydrogen Bonding Networks

In methanol and ethanol, the tautomerization process is significantly influenced by the formation of intermolecular hydrogen bonds between the solvent and both the keto and enol forms. The enol content in methanol is observed to be approximately 6%, which is considerably lower than in aprotic solvents [1] [3]. This reduction occurs due to the stabilization of the more polar keto form through hydrogen bonding with the hydroxyl groups of the alcohol solvents.

The mechanism involves a concerted proton transfer process where the alcohol solvent acts as both a proton donor and acceptor. Nuclear magnetic resonance studies demonstrate that the exchange rates between tautomers are significantly slower in protic solvents, allowing for direct observation of both species [3] [4]. The activation energy for the keto-to-enol conversion in methanol is calculated to be 15.2 kcal/mol, approximately 3 kcal/mol higher than in aprotic media [1] [2].

Aprotic Solvents and Stabilization Effects

In polar aprotic solvents such as acetonitrile and dimethyl sulfoxide, the tautomerization dynamics follow a different pathway. The enol content remains relatively constant at 6%, similar to methanol, but the mechanism involves stabilization through dipole-dipole interactions rather than hydrogen bonding [1] [5]. Computational analysis reveals that the transition state for tautomerization in acetonitrile has a lower energy barrier compared to protic solvents, facilitating faster exchange rates [2].

The solvent effects can be quantified using the Kamlet-Taft parameters, where the tautomeric equilibrium constant shows strong correlation with the hydrogen bond donor acidity (α) and polarity (π*) of the solvent [6]. The relationship follows the equation:

$$ \ln K_T = -0.648 + 2.811(\pi^* - 0.262) + 0.737\alpha + 0.059\beta $$

where β represents the hydrogen bond acceptor basicity [6].

Nonpolar Solvents and Gas-Phase Behavior

In nonpolar solvents such as chloroform and carbon tetrachloride, the enol content increases significantly to 10-13%, approaching gas-phase conditions [1] [7]. This increase is attributed to the reduced stabilization of the more polar keto form in the absence of strong solvent-solute interactions. The intramolecular hydrogen bond in the enol form becomes the dominant stabilizing factor, with binding energies calculated to be 56.7 kJ/mol [8].

Temperature-Dependent Dynamics

The temperature dependence of the tautomeric equilibrium provides insights into the thermodynamic parameters governing the process. In chloroform, the equilibrium shifts toward the ketonic tautomer with increasing temperature, with enthalpy and entropy differences of ΔH = -2.07 kcal/mol and ΔS = -6.18 cal mol⁻¹ K⁻¹ [6]. Conversely, in acetonitrile, the opposite effect is observed, suggesting different stabilization mechanisms at elevated temperatures.

| Solvent | Enol Content (%) | Stabilization Factor | Equilibrium Constant |

|---|---|---|---|

| Chloroform | 13 | Hydrogen bonding | 0.150 |

| Methanol | 6 | Polar protic | 0.064 |

| Acetonitrile | 6 | Polar aprotic | 0.064 |

| Carbon Tetrachloride | 10 | Nonpolar | 0.110 |

| Water | 2 | Highly polar | 0.020 |

Hydrogen Bonding Networks in Chelated Enolates

The formation of chelated enolates in ethyl 2-benzylacetoacetate involves intricate hydrogen bonding networks that significantly influence the stability and reactivity of the compound. These networks are characterized by intramolecular hydrogen bonds between the enolic hydroxyl group and the carbonyl oxygen, creating a six-membered ring structure that stabilizes the enol tautomer [9] [10].

Geometric Parameters and Bond Characteristics

The hydrogen bonding network in the chelated enolate exhibits specific geometric parameters that distinguish it from simple intermolecular hydrogen bonds. The O-H bond length in the enol form ranges from 0.97 to 1.02 Å, while the O···O distance spans 2.45 to 2.65 Å [11] [12]. The O-H···O angle varies between 150° and 170°, indicating a strong, nearly linear hydrogen bond [13].

Computational analysis using MP2/6-311++G reveals that the hydrogen bond strength is approximately 45-65 kJ/mol in the gas phase, which is reduced to 35-50 kJ/mol in polar solvents due to competing solvent-solute interactions [8]. The binding energy is calculated using the equation:

$$ E{HB} = E{enol} - E_{separated} $$

where E{enol} represents the energy of the chelated enol form and E{separated} represents the energy of the hypothetical non-hydrogen-bonded configuration [8].

Vibrational Spectroscopy of Hydrogen Bonding

Infrared spectroscopy provides direct evidence for the hydrogen bonding network through characteristic frequency shifts. The O-H stretching frequency in the chelated enolate appears at 3200-3400 cm⁻¹, representing a red shift of 200-400 cm⁻¹ compared to free hydroxyl groups [14] [15]. The C=O stretching frequency is similarly affected, appearing at 1600-1650 cm⁻¹ instead of the typical 1720-1740 cm⁻¹ observed in the keto form [14] [15].

Raman spectroscopy complements the infrared data, showing enhanced intensity of the C=C stretching mode at 1600-1650 cm⁻¹ in the enol form. The polarization measurements indicate that the C=C bond has significant double-bond character due to the electron delocalization facilitated by the hydrogen bonding network [16].

Electronic Effects and Charge Distribution

Natural bond orbital analysis reveals significant charge redistribution in the chelated enolate compared to the keto form. The oxygen atoms in the enol form carry increased negative charge density (-0.65 to -0.75 e) compared to the keto form (-0.55 to -0.65 e), consistent with the enhanced hydrogen bonding capability [9] [8].

The π-electron delocalization in the chelated system can be quantified using the bond order indices. The C-C bond between the two carbonyl carbons shows increased double-bond character (bond order = 1.35) in the enol form compared to the keto form (bond order = 1.15), indicating significant conjugation [8].

Metal Coordination and Chelation

The chelated enolate structure predisposes ethyl 2-benzylacetoacetate to form coordination complexes with various metal ions. Studies with aluminum and iron complexes demonstrate that the compound can act as a bidentate ligand, coordinating through both oxygen atoms of the enolic system [17]. The coordination geometry typically adopts an octahedral arrangement for six-coordinate complexes.

The stability constants for metal complexes follow the Irving-Williams series, with copper(II) and zinc(II) showing the highest binding affinities (log K = 8.2 and 7.5, respectively) [17]. The formation of these complexes further stabilizes the enol form, shifting the tautomeric equilibrium toward the chelated enolate configuration.

| Parameter | Keto Form | Enol Form | Chelated Enolate |

|---|---|---|---|

| O-H Bond Length (Å) | N/A | 0.97-1.02 | 0.98-1.05 |

| O···O Distance (Å) | N/A | 2.45-2.65 | 2.40-2.60 |

| O-H···O Angle (°) | N/A | 150-170 | 155-175 |

| Binding Energy (kJ/mol) | N/A | 45-65 | 50-70 |

| Frequency Shift (cm⁻¹) | N/A | 200-400 | 250-450 |

Isotopic Labeling Studies of Proton Transfer Pathways

Isotopic labeling studies provide definitive mechanistic insights into the proton transfer pathways operating in ethyl 2-benzylacetoacetate tautomerization. These investigations employ deuterium, carbon-13, and oxygen-18 isotopes to trace the movement of atoms during the keto-enol interconversion and reveal the detailed mechanism of proton transfer [13] [18] [4].

Deuterium Kinetic Isotope Effects

Primary deuterium kinetic isotope effects (KIE) ranging from 2.5 to 6.0 are observed when the alpha hydrogen is replaced with deuterium, confirming that C-H bond breaking is the rate-determining step in the tautomerization process [13] [4]. The magnitude of the KIE depends on the solvent environment, with larger effects observed in aprotic solvents where the transition state is more product-like.

Gas chromatography-mass spectrometry analysis of deuterated ethyl 2-benzylacetoacetate reveals that deuterium incorporation occurs exclusively at the alpha position between the two carbonyl groups, consistent with the proposed enolate mechanism [4]. The exchange rate follows first-order kinetics with respect to both the substrate and the deuterium source.

The temperature dependence of the deuterium KIE provides information about the transition state structure. Arrhenius analysis yields activation energies of 16.8 kcal/mol for the protiated compound and 18.5 kcal/mol for the deuterated analog, corresponding to a difference of 1.7 kcal/mol that accounts for the observed KIE [4].

Carbon-13 Isotope Effects and Mechanistic Insights

Secondary carbon-13 isotope effects of 1.02-1.05 are observed at the carbonyl carbon positions, indicating rehybridization from sp² to sp³ character during the transition state [19]. These effects are consistent with the formation of a tetrahedral intermediate or transition state in the proton transfer process.

Nuclear magnetic resonance spectroscopy of ¹³C-labeled samples shows distinct chemical shifts for the carbonyl carbons in the keto and enol forms. The keto carbonyl appears at 200-220 ppm, while the enol carbonyl is shifted upfield to 170-190 ppm due to the increased electron density from the enolic double bond [19].

Isotopic labeling at specific positions using ¹³C-acetate as a precursor demonstrates that the carbon skeleton remains intact during tautomerization, ruling out alternative mechanisms involving bond reorganization or fragmentation [19].

Oxygen-18 Exchange Studies

Oxygen-18 labeling experiments reveal minimal isotope effects (1.01-1.03) at the carbonyl oxygen positions, indicating that C-O bond breaking is not involved in the primary tautomerization mechanism [19]. However, under basic conditions, rapid oxygen exchange occurs, suggesting that the enolate intermediate is sufficiently long-lived to undergo oxygen exchange with the solvent.

Mass spectrometric analysis of ¹⁸O-labeled samples shows that oxygen exchange occurs preferentially at the carbonyl oxygen adjacent to the alpha carbon, consistent with the greater enolate character at this position [19].

Mechanistic Pathway Elucidation

The combined isotopic labeling data support a concerted proton transfer mechanism involving a six-membered transition state. The pathway involves simultaneous C-H bond breaking at the alpha position and O-H bond formation at the carbonyl oxygen, facilitated by the geometric constraints of the chelated structure [13] [20].

Computational modeling of the isotopically labeled transition states confirms that the mechanism proceeds through a single, concerted step rather than a stepwise process involving discrete intermediates. The calculated activation barriers are consistent with the experimental kinetic isotope effects [13].

Solvent-Mediated Proton Transfer

In protic solvents, the isotopic studies reveal evidence for solvent-mediated proton transfer pathways. Deuterium from D₂O is incorporated into the alpha position, but the rate of incorporation depends on the pH and the concentration of protic species [18]. This suggests that solvent molecules participate directly in the proton transfer process.

Biocatalytic deuteration studies demonstrate the potential for enzymatic isotopic labeling of ethyl 2-benzylacetoacetate derivatives. NADH-dependent reductases can selectively incorporate deuterium from D₂O with high stereoselectivity, providing a complementary approach to chemical isotopic labeling methods [18].

| Isotope | Position | Kinetic Isotope Effect | Chemical Shift Change (ppm) | Mechanistic Information |

|---|---|---|---|---|

| ¹H | Alpha carbon | 1.0 | 0 | Reference |

| ²H (D) | Alpha carbon | 2.5-6.0 | 0.1-0.3 | Primary KIE |

| ¹³C | Carbonyl carbon | 1.02-1.05 | 0.5-2.0 | Secondary KIE |

| ¹⁵N | Not applicable | N/A | N/A | Not studied |

| ¹⁸O | Carbonyl oxygen | 1.01-1.03 | 2-5 | Minimal effect |

Physical Description

XLogP3

Density

1.033-1.037

LogP

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index